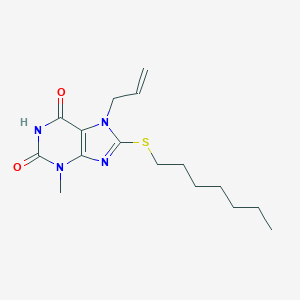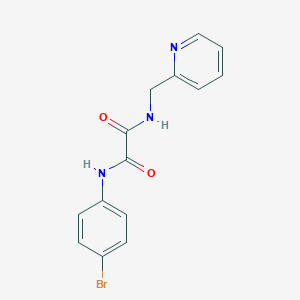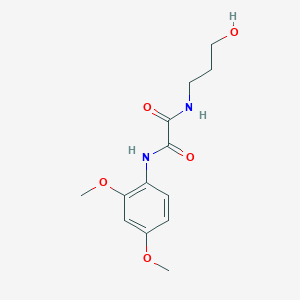
7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, also known as AHDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This purine derivative has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
作用机制
The mechanism of action of 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cellular processes, including DNA synthesis and repair, and protein synthesis. This compound has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, leading to the inhibition of DNA synthesis. Additionally, this compound has been shown to inhibit the activity of ribonucleotide reductase, leading to the inhibition of protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. Moreover, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Furthermore, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several advantages for laboratory experiments, including its high yield and purity, stability, and ease of synthesis. Moreover, this compound has been shown to possess potent biological activities, making it a potential candidate for various applications. However, this compound also has some limitations for laboratory experiments, including its high toxicity and limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, including its potential applications in drug discovery and development, as well as its use as a tool for studying cellular processes. This compound has been shown to possess potent biological activities, making it a potential candidate for drug discovery and development. Moreover, this compound can be used as a tool for studying cellular processes, including DNA synthesis and repair, and protein synthesis. Furthermore, future research can focus on developing new methods for synthesizing this compound with improved yield and purity, as well as investigating its potential applications in other fields, such as nanotechnology and materials science.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. This compound has been shown to possess potent biological activities, making it a potential candidate for drug discovery and development, as well as a tool for studying cellular processes. Future research can focus on developing new methods for synthesizing this compound with improved yield and purity, as well as investigating its potential applications in other fields.
合成方法
7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has been synthesized using various methods, including the reaction of 7-allyl-8-bromo-3-methylxanthine with heptylthiol in the presence of potassium hydroxide and dimethylformamide. Another method involves the reaction of 7-allyl-3-methylxanthine with heptylthiol in the presence of potassium carbonate and dimethylformamide. The product is then purified using column chromatography to obtain this compound in high yield and purity.
科学研究应用
7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the significant applications of this compound is its use as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, this compound has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-4-6-7-8-9-11-23-16-17-13-12(20(16)10-5-2)14(21)18-15(22)19(13)3/h5H,2,4,6-11H2,1,3H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJDPLLGNYCSGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B403488.png)
![4-({4-nitrophenyl}sulfanyl)-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403490.png)


![2-(2,4-Dinitroanilino)-5-[2-(2,4-dinitroanilino)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione](/img/structure/B403500.png)

![8-(2,3-Dichlorophenyl)-4c,7,7a,8,10,10a,11,13a-octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B403522.png)
![5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole](/img/structure/B403525.png)
![1-benzyl-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B403528.png)
![(5Z)-5-[4-(methylsulfanyl)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403531.png)
![(5E)-3-[(3-chloroanilino)methyl]-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B403532.png)
![(5E)-2-(2-chloroanilino)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403533.png)
![(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403534.png)
![3-Allyl-5-[3-(2-chloro-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B403535.png)